molecular formula C19H14Cl2N4OS B216028 6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No. B216028
M. Wt: 417.3 g/mol
InChI Key: GKSRMBMBTWSOPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is a pyrano-pyrazole derivative that has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has anti-inflammatory and anti-cancer effects. It has been shown to inhibit the production of prostaglandins, which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells, leading to their death.

Advantages and Limitations for Lab Experiments

One advantage of using 6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile in lab experiments is its potential applications in medicinal chemistry and cancer research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in these fields.

Future Directions

There are several future directions for the study of 6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. One direction is to further investigate its mechanism of action to optimize its use in medicinal chemistry and cancer research. Another direction is to study its potential applications in other fields, such as agriculture and materials science. Additionally, future research could focus on developing more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been achieved using different methods. One such method involves the reaction of 3,4-dichlorobenzaldehyde, 2,5-dimethyl-3-thiophenecarboxaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of piperidine as a catalyst. The resulting compound is then treated with ammonia to obtain the final product.

Scientific Research Applications

6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as an anti-inflammatory and anti-cancer agent. It has also been studied for its potential use as a photosensitizer in photodynamic therapy for cancer treatment.

properties

Product Name

6-Amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethyl-3-thienyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Molecular Formula

C19H14Cl2N4OS

Molecular Weight

417.3 g/mol

IUPAC Name

6-amino-4-(3,4-dichlorophenyl)-3-(2,5-dimethylthiophen-3-yl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C19H14Cl2N4OS/c1-8-5-11(9(2)27-8)17-16-15(10-3-4-13(20)14(21)6-10)12(7-22)18(23)26-19(16)25-24-17/h3-6,15H,23H2,1-2H3,(H,24,25)

InChI Key

GKSRMBMBTWSOPU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC(=C(S1)C)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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